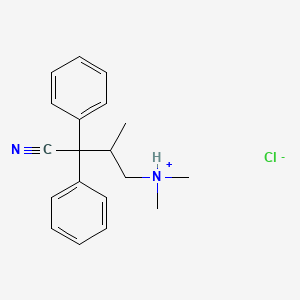
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride is an organic compound with the molecular formula C21H25ClN2. This compound is known for its significant potential in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride typically involves the reaction of 1-dimethylamino-2-chloropropane with diphenylacetonitrile. This reaction is carried out under anhydrous conditions to prevent the formation of unwanted isomeric nitriles .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes rigorous purification steps to isolate the desired compound from any byproducts .
Analyse Des Réactions Chimiques
Types of Reactions
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the dimethylamino group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anesthetic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism by which 4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride exerts its effects involves interactions with specific molecular targets. The dimethylamino group plays a crucial role in its activity, facilitating binding to receptors or enzymes. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenyl-3-methyl-4-dimethylamino-butyronitrile: A closely related compound with similar structural features but different biological activity.
1-Dimethylamino-2-methyl-3,3-diphenylhexanone: Another compound with analgesic properties, used as a substitute for morphine.
Uniqueness
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Propriétés
Numéro CAS |
63867-26-5 |
|---|---|
Formule moléculaire |
C19H23ClN2 |
Poids moléculaire |
314.9 g/mol |
Nom IUPAC |
4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C19H22N2.ClH/c1-16(14-21(2)3)19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,16H,14H2,1-3H3;1H |
Clé InChI |
JJLGTRNWSYAQKN-UHFFFAOYSA-N |
SMILES |
CC(C[NH+](C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
SMILES canonique |
CC(CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















